molecular formula C9H5Cl2NO2 B12877783 5-(4,5-Dichloro-2-hydroxyphenyl)isoxazole CAS No. 288401-46-7

5-(4,5-Dichloro-2-hydroxyphenyl)isoxazole

Katalognummer: B12877783
CAS-Nummer: 288401-46-7
Molekulargewicht: 230.04 g/mol
InChI-Schlüssel: JOVQJIQJDUPCPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4,5-Dichloro-2-hydroxyphenyl)isoxazole is a chemical compound with the molecular formula C9H5Cl2NO2. It is a member of the isoxazole family, which is known for its diverse biological activities and therapeutic potential. This compound is characterized by the presence of a dichlorinated hydroxyphenyl group attached to an isoxazole ring, making it a unique and valuable molecule in various scientific fields .

Analyse Chemischer Reaktionen

Types of Reactions

5-(4,5-Dichloro-2-hydroxyphenyl)isoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

    Substitution: The dichlorinated hydroxyphenyl group can undergo substitution reactions to introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl nitrite, isoamyl nitrite, copper (I) acetylides, and various oxidizing and reducing agents . Reaction conditions typically involve conventional heating, reflux, and the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include various substituted isoxazoles, which can be further modified to enhance their biological and chemical properties .

Wissenschaftliche Forschungsanwendungen

5-(4,5-Dichloro-2-hydroxyphenyl)isoxazole has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 5-(4,5-Dichloro-2-hydroxyphenyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(4,5-Dichloro-2-hydroxyphenyl)isoxazole is unique due to its specific substitution pattern on the hydroxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Eigenschaften

CAS-Nummer

288401-46-7

Molekularformel

C9H5Cl2NO2

Molekulargewicht

230.04 g/mol

IUPAC-Name

4,5-dichloro-2-(1,2-oxazol-5-yl)phenol

InChI

InChI=1S/C9H5Cl2NO2/c10-6-3-5(8(13)4-7(6)11)9-1-2-12-14-9/h1-4,13H

InChI-Schlüssel

JOVQJIQJDUPCPD-UHFFFAOYSA-N

Kanonische SMILES

C1=C(ON=C1)C2=CC(=C(C=C2O)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.